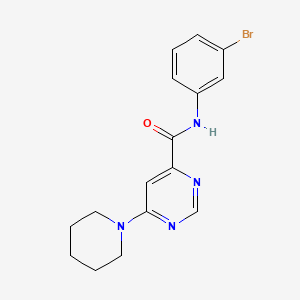

N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O/c17-12-5-4-6-13(9-12)20-16(22)14-10-15(19-11-18-14)21-7-2-1-3-8-21/h4-6,9-11H,1-3,7-8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVVUCIRPGKXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide” typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

Piperidine Substitution: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the pyrimidine ring.

Carboxamide Formation: The carboxamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

In an industrial setting, the synthesis of “this compound” would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the bromine atom, potentially leading to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide” would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings

- Antitubercular Activity : Fluorinated pyrimidine carboxamides (e.g., Compound 43) show potent activity, suggesting that halogenation at strategic positions enhances target engagement in Mycobacterium tuberculosis .

- Cancer Applications: The 3-bromophenyl group in Compound 7 and the target compound may facilitate interactions with hydrophobic pockets in cancer-related proteins. However, pyrazolo-pyrimidine derivatives require nanocarriers (e.g., HNTs) for sustained release, whereas simpler pyrimidines might exhibit better intrinsic bioavailability .

- Metabolic Stability : Piperidine-containing analogs (e.g., CAS 2034228-53-8) likely exhibit improved solubility over purely aromatic derivatives, but the thiadiazole ring could introduce metabolic vulnerabilities via sulfur oxidation .

Notes

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

Substituent Effects : The 3-bromophenyl group’s role in halogen bonding and the piperidine’s contribution to solubility are critical for further optimization.

Therapeutic Potential: Structural parallels to antitubercular (Compound 43) and anticancer (Compound 7) agents suggest dual applicability, warranting targeted assays for validation.

Biological Activity

N-(3-bromophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Core : This is achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

- Piperidine Substitution : The piperidine ring is introduced via nucleophilic substitution using piperidine and an appropriate leaving group on the pyrimidine ring.

- Carboxamide Formation : An amide coupling reaction between a carboxylic acid derivative and an amine introduces the carboxamide group.

The biological activity of this compound primarily stems from its interaction with various biological targets. Pyrimidine derivatives like this one can modulate enzyme activities, receptor interactions, and other protein functions. The presence of the bromine atom in the structure can enhance reactivity and influence binding affinity to target sites, potentially leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested strains, indicating strong antibacterial efficacy .

- Biofilm Inhibition : It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for combating persistent infections .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cytotoxicity : In models such as FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxic effects superior to reference drugs like bleomycin .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperidine moiety significantly enhance the compound's potency against cancer cells, highlighting the importance of structural optimization for therapeutic efficacy .

Case Studies

-

Study on Antimicrobial Properties :

A study evaluated several derivatives of pyrimidine-4-carboxamides, including this compound. The results indicated that this compound was among the most active against Gram-positive bacteria, supporting its potential as a lead compound for further development in antimicrobial therapies . -

Investigation into Anticancer Effects :

Another research focused on the anticancer properties of pyrimidine derivatives, where this compound was shown to inhibit cancer cell proliferation effectively. The study emphasized the role of specific substituents in enhancing biological activity, providing insights into optimizing drug design for cancer treatment .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial Efficacy | MIC values: 0.22 - 0.25 μg/mL; effective against S. aureus and S. epidermidis |

| Cytotoxicity | Induces apoptosis in FaDu cells; more effective than bleomycin |

| Structure–Activity Relationship | Modifications to piperidine enhance potency; critical for drug design |

Q & A

Q. Table 1: Representative Synthetic Yields

| Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 80°C, 24 h | 72 | 95 | |

| DMSO, Pd(OAc)₂, Xantphos, 100°C | 85 | 98 |

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidinyl protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.2–8.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₈BrN₅O: 384.0721) .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at −20°C in inert atmospheres to prevent bromine-ligand dissociation.

- Photostability : UV-Vis spectroscopy reveals degradation under prolonged UV exposure; use amber vials for light-sensitive samples .

- Solvent compatibility : Stable in DMSO for >6 months; avoid halogenated solvents (e.g., chloroform) due to potential nucleophilic displacement .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Systematic substitution : Modify the piperidinyl group (e.g., replace with morpholine) or bromophenyl moiety (e.g., introduce electron-withdrawing groups) to assess kinase inhibition potency .

- Assay design : Use in vitro enzymatic assays (e.g., Src/Abl kinase inhibition) and cell-based viability tests (e.g., IC₅₀ in K562 leukemia cells) with controls like BMS-354825 .

- Data interpretation : Correlate logP values (calculated via HPLC) with cellular permeability to prioritize analogs with balanced hydrophobicity .

Advanced: How should researchers resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in rodent models. For example, oral administration at 50 mg/kg with LC-MS/MS plasma monitoring .

- Assay condition standardization : Control variables like serum protein concentration (e.g., 10% FBS in media) to mimic physiological conditions .

- Target engagement validation : Use biophysical methods (e.g., SPR) to confirm direct binding if cellular activity is absent despite in vitro potency .

Advanced: What computational strategies predict binding modes with target proteins?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with crystal structures of homologous kinases (e.g., Abl1, PDB: 2HYY) to identify key interactions (e.g., hydrogen bonds with hinge-region residues) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD/RMSF plots for conformational flexibility .

- Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs, prioritizing those with ΔG < −40 kcal/mol .

Advanced: How can polymorphism be managed during crystallization?

Methodological Answer:

- Screening conditions : Test 10–20 solvent systems (e.g., ethanol/water, acetone/heptane) at varying temperatures to identify stable polymorphs .

- Characterization : Use powder XRD to distinguish forms (e.g., Form I vs. Form II) and DSC to assess thermal transitions (e.g., melting points ±5°C differences) .

- Kinetic control : Seed crystallization with pre-characterized polymorphs to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.